1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane is a compound characterized by its unique bicyclo[1.1.1]pentane framework, which is a highly strained and compact structure. This compound is notable for its incorporation of iodine and trifluoropropyl groups, which impart distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine and trifluoropropyl groups to the bicyclo[1.1.1]pentane framework. This can be achieved through the reaction of [1.1.1]propellane with iodine and a trifluoropropyl radical source under controlled conditions . Industrial production methods may involve similar strategies but optimized for larger scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or amines, under appropriate conditions.
Radical Reactions: The compound can participate in radical reactions, where the trifluoropropyl group can be modified or replaced.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can be oxidized or reduced, leading to different functionalized derivatives.
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug discovery, it may interact with biological targets to modulate their activity, while in materials science, it may contribute to the structural properties of the final product .
Comparison with Similar Compounds
1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
1-Azido-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane: This derivative features an azido group, which can be used for further functionalization.
The uniqueness of this compound lies in its specific combination of iodine and trifluoropropyl groups, which impart distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C8H10F3I |
---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
1-iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H10F3I/c9-8(10,11)2-1-6-3-7(12,4-6)5-6/h1-5H2 |
InChI Key |
FTSYIOSESMUYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)CCC(F)(F)F |
Origin of Product |
United States |
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